molecular formula C31H34O B12529062 3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- CAS No. 656824-61-2

3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)-

Cat. No.: B12529062
CAS No.: 656824-61-2
M. Wt: 422.6 g/mol
InChI Key: BVKVTCNZPGJAFO-UHFFFAOYSA-N
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Description

3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- is a complex organic compound with a unique structure that includes a butenone backbone, cyclohexylmethyl, phenyl, and bis(phenylmethyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Butenone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of Cyclohexylmethyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the cyclohexylmethyl group.

    Attachment of Phenyl and Bis(Phenylmethyl) Groups: These groups can be introduced through Friedel-Crafts alkylation reactions using benzyl chloride and phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexylmethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Benzyl chloride, phenyl derivatives, and other nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)
  • 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-

Uniqueness

3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

656824-61-2

Molecular Formula

C31H34O

Molecular Weight

422.6 g/mol

IUPAC Name

2,3-dibenzyl-2-(cyclohexylmethyl)-1-phenylbut-3-en-1-one

InChI

InChI=1S/C31H34O/c1-25(22-26-14-6-2-7-15-26)31(23-27-16-8-3-9-17-27,24-28-18-10-4-11-19-28)30(32)29-20-12-5-13-21-29/h2-3,5-9,12-17,20-21,28H,1,4,10-11,18-19,22-24H2

InChI Key

BVKVTCNZPGJAFO-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CC=C1)C(CC2CCCCC2)(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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